ベンジル 4-ブロモフェニルスルフィド

説明

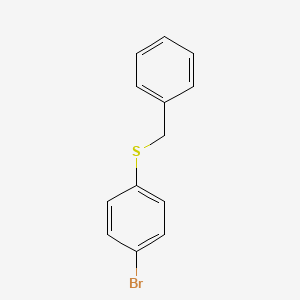

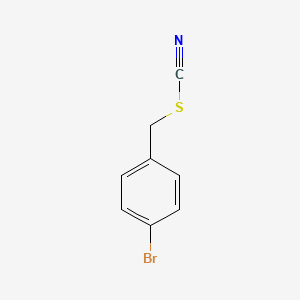

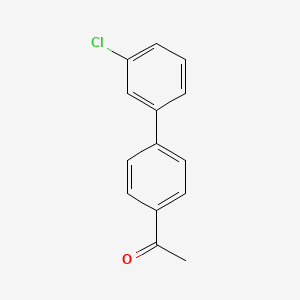

Benzyl 4-bromophenyl sulfide is a compound that can be synthesized through various chemical reactions involving bromophenyl derivatives and sulfide or sulfoxide groups. The compound is characterized by the presence of a benzyl group attached to a bromophenyl moiety through a sulfide linker.

Synthesis Analysis

The synthesis of benzyl 4-bromophenyl sulfide-related compounds can be achieved through several methods. For instance, a copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide has been developed, leading to the formation of 2-substituted benzo[b]thiophenes . Additionally, a palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides has been reported, which could potentially be applied to the synthesis of benzyl 4-bromophenyl sulfide by choosing appropriate starting materials . Furthermore, reactions of o-halophenyl phenyl sulfoxides with Grignard reagents have been used to generate benzyne intermediates, which could be a step in the synthesis of benzyl 4-bromophenyl sulfide or related structures .

Molecular Structure Analysis

The molecular structure of benzyl 4-bromophenyl sulfide and related compounds can be elucidated using spectroscopic techniques such as NMR and X-ray diffraction analysis. For example, the structure of fluorinated fused benzothiophenes, which are structurally similar to benzyl 4-bromophenyl sulfide, has been confirmed by these methods . Additionally, the molecular structure of 2-(4-bromophenyl)-1-(phenylsulfinyl)naphtho[2,1-b]furan has been determined, showing the orientation of the sulfinyl group and the phenyl ring in relation to the naphthofuran system .

Chemical Reactions Analysis

Benzyl 4-bromophenyl sulfide can undergo various chemical reactions due to the presence of reactive functional groups. The bromophenyl moiety can participate in palladium-catalyzed cross-coupling reactions , while the sulfide linker can be involved in radical cyclization reactions to form benzo-fused ring sulfones . Additionally, the compound could potentially undergo Smiles-type rearrangement and cyclization reactions, as observed in perfluoro(het)aryl ethers and sulfides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 4-bromophenyl sulfide can be inferred from related compounds. For instance, the crystal structure of 2-(4-bromophenyl)-1-(phenylsulfinyl)naphtho[2,1-b]furan reveals non-classical intermolecular hydrogen bonds and aromatic π–π interactions, which could influence the compound's solubility and stability . Quantum mechanical calculations and spectroscopic investigations provide insights into the vibrational frequencies, molecular electrostatic potential, and non-linear optical properties of related compounds, which can be relevant for understanding the properties of benzyl 4-bromophenyl sulfide .

科学的研究の応用

有機硫黄化合物の合成

有機硫黄化合物は、医薬品、材料科学、天然物合成など、さまざまな分野で重要な役割を果たしています。ベンジル 4-ブロモフェニルスルフィドは、スルフィドやスルホキシドの合成のための出発物質として役立ちます。 注目すべき方法には、金属触媒を使用しない、環境にやさしいとされているワンポットのチオールフリー合成アプローチが含まれます 。このプロセスは、さまざまな官能基と互換性があり、一連のスルフィドとビススルフィドを生成します。これらは医薬品化学で価値のあるものです。

医薬品化学

医薬品化学では、ベンジルスルフィドは、いくつかの薬物の構造に不可欠です。 たとえば、アレルギーや喘息に処方されるモンテルカストに存在します 。この化合物は、さまざまな生物学的に活性な分子に変換できるため、創薬と発見において重要な中間体となります。

近赤外線 (NIR) 蛍光プローブ

ベンジルスルフィドは、標的とするがんイメージングのための NIR 蛍光プローブとして使用されてきました 。この化合物の構造的特性により、がん細胞に選択的に結合できるプローブに修飾できます。そのため、がんの診断と治療において貴重なツールとなります。

有機合成反応

ベンジル 4-ブロモフェニルスルフィドは、ベンジル位の反応、たとえば、ラジカル臭素化や求核置換反応で使用されます 。これらの反応は、有機合成の基本であり、さまざまな複雑な分子の生成を可能にします。

グリーンケミストリー

この化合物のグリーンケミストリーにおける役割は、環境に優しい合成方法での使用により強調されます。 たとえば、有害な金属触媒の使用を避け、環境への影響を最小限に抑える条件下で、スルフィドやスルホキシドの合成に使用されます .

Safety and Hazards

作用機序

Mode of Action

Benzyl 4-bromophenyl sulfide likely undergoes reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the benzyl radical reacts with NBS to form Benzyl 4-bromophenyl sulfide .

Biochemical Pathways

It’s known that benzyl compounds can participate in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Action Environment

The action, efficacy, and stability of Benzyl 4-bromophenyl sulfide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and the specific characteristics of the biological system in which it is present .

特性

IUPAC Name |

1-benzylsulfanyl-4-bromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrS/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMPJRAVZAWQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400593 | |

| Record name | BENZYL 4-BROMOPHENYL SULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53136-21-3 | |

| Record name | BENZYL 4-BROMOPHENYL SULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL 4-BROMOPHENYL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)